![molecular formula C16H24N2O2 B118379 1-Boc-4-(Phenylamino)piperidine CAS No. 125541-22-2](/img/structure/B118379.png)
1-Boc-4-(Phenylamino)piperidine
Overview
Description
1-Boc-4-(Phenylamino)piperidine is an amino acid derivative widely employed as a reagent in organic synthesis . This compound exhibits remarkable versatility, finding applications in various fields such as peptide and protein synthesis, organic synthesis, and drug development . It is also used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .
Synthesis Analysis
Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The synthesis of this compound involves the reaction of N-tert-butoxycarbonyl-4-piperidone with aniline .Molecular Structure Analysis
The molecular formula of this compound is C16H24N2O2 . The InChI string is InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 .Chemical Reactions Analysis
This compound is used as an intermediate in the manufacture of fentanyl and various related derivatives . It is also a precursor in the synthesis of 4-anilinopiperidine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 276.37 g/mol . The IUPAC name is tert-butyl 4-anilinopiperidine-1-carboxylate .Scientific Research Applications
Application in Behavioral and Neurological Studies
1-Boc-piperidine-4-carboxaldehyde, a derivative of 1-Boc-4-(Phenylamino)piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. It was found to decrease calorie intake from hyper-caloric food in a binge-eating protocol and exert an anxiolytic effect in male rats, although its mechanism of action remains to be characterized (Guzmán-Rodríguez et al., 2021).
Synthesis and Chemical Reactivity
The lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, including this compound, has been used in the synthesis of compounds containing a quaternary stereocenter, important in pharmaceutical development (Sheikh et al., 2012).
Application in Organic Synthesis and Catalysis
The Palladium-catalyzed C5(sp3)-H arylation of 1-Boc-3-aminopiperidine, derivable from this compound, was reported. This process used a substrate from a biorenewable feedstock and demonstrated regiospecific and stereospecific reactions crucial for organic synthesis (Van Steijvoort et al., 2016).
Exploration in Medicinal Chemistry
A study on the synthesis and structure-activity relationships of acetylcholinesterase inhibitors included derivatives of 1-benzyl-4-(2-phthalimidoethyl)piperidine, related to this compound, indicating its potential application in medicinal chemistry and drug development (Sugimoto et al., 1992).
In Molecular Structure and Spectroscopic Analysis
Research on 1-Benzyl-4-(N-Boc-amino)piperidine, closely related to this compound, involved spectroscopic techniques and computational studies to understand its molecular structure, reactivity, and potential as a pharmaceutical compound (Janani et al., 2020).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The compound 1-Boc-4-(Phenylamino)piperidine, also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These substances are potent opioids, which act on the opioid receptors in the body.
Mode of Action
Instead, it is converted into active compounds through several synthetic steps . These active compounds then bind to opioid receptors, mimicking the action of endogenous opioids to produce analgesic effects.
Action Environment
The action of this compound and its derivatives can be influenced by various environmental factors. For example, the compound is stable at room temperature, but it needs to avoid contact with strong oxidants and strong acids to avoid reactions . Under basic conditions, the BOC group can be deprotected, allowing the compound to regain its activity .
properties
IUPAC Name |
tert-butyl 4-anilinopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-14(10-12-18)17-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIWISWAPVQGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363439 | |
Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822063 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
125541-22-2 | |
Record name | tert-Butyl 4-anilinopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BOC-4-AP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB6P54SRS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.